Advanced Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-fluoro-propan-2-one
Advanced Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-fluoro-propan-2-one
Executive Summary
In the landscape of medicinal chemistry and radiopharmaceutical development, halopropanones serve as critical bifunctional building blocks. Among these, 1-chloro-3-fluoro-propan-2-one (CAS: 453-12-3) stands out due to its unique electronic and steric profile. Featuring two distinct α -halogens flanking a reactive carbonyl core, this molecule offers orthogonal reactivity that is highly prized in the synthesis of complex heterocycles, kinase inhibitors, and advanced radiotracers[1],[2].
This whitepaper provides an in-depth technical analysis of 1-chloro-3-fluoro-propan-2-one. Designed for drug development professionals and synthetic chemists, this guide synthesizes its physicochemical properties, maps its mechanistic pathways, and details self-validating experimental protocols for its application in modern drug discovery.
Physicochemical and Structural Properties
Understanding the physical and chemical properties of 1-chloro-3-fluoro-propan-2-one is foundational for predicting its behavior in organic syntheses and biological systems. The presence of the highly electronegative fluorine atom increases the electrophilicity of the carbonyl carbon, while the primary chloride serves as an excellent leaving group for nucleophilic substitution[3],[1].
Table 1: Key Physicochemical Data
| Property | Value | Scientific Implication | Reference |
| Molecular Formula | C₃H₄ClFO | Defines the bifunctional haloketone framework. | [1] |
| Molecular Weight | 110.51 g/mol | Low molecular weight ideal for fragment-based drug design. | [1] |
| Boiling Point | 119.1 °C (at 760 mmHg) | Indicates moderate volatility; requires careful thermal management during reactions. | [3] |
| Density | 1.201 g/cm³ | Denser than water, relevant for biphasic extraction protocols. | [3] |
| Vapor Pressure | 16.2 mmHg (at 25 °C) | High vapor pressure necessitates handling in well-ventilated fume hoods. | [3] |
| XLogP3-AA | 0.9 | Moderate lipophilicity, favorable for cellular permeability in preliminary assays. | [1] |
| Topological Polar Surface Area | 17.1 Ų | Low TPSA suggests high potential for blood-brain barrier (BBB) penetration if retained in the final scaffold. | [1] |
Chemical Reactivity & Mechanistic Pathways
The synthetic value of 1-chloro-3-fluoro-propan-2-one lies in its orthogonal reactivity . The molecule presents three distinct electrophilic centers, each addressable under specific conditions:
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C1 (Chloromethyl group): Highly susceptible to SN2 nucleophilic attack. The chloride is a superior leaving group compared to fluoride, allowing for selective mono-alkylation by amines, thiols, or oxygen nucleophiles (e.g., potassium acetate)[4].
-
C2 (Carbonyl group): Activated by the adjacent electron-withdrawing halogens, the carbonyl is highly prone to nucleophilic addition, hydration, and stereoselective reduction by biocatalysts[2].
-
C3 (Fluoromethyl group): The C-F bond is significantly stronger and more metabolically stable. It is typically retained in the final drug molecule to modulate pKa, enhance metabolic half-life, or serve as a radiolabeling site (e.g., 18F exchange)[2].
Figure 1: Orthogonal reactivity profile of 1-chloro-3-fluoro-propan-2-one highlighting site-specific transformations.
Applications in Advanced Therapeutics & Radiotracers
Synthesis of Fluoromesonidazole (FMISO)
1-chloro-3-fluoro-propan-2-one is a cornerstone intermediate in the synthesis of Fluoromesonidazole (FMISO) , a widely used PET radiotracer for imaging tumor hypoxia. The synthesis involves the alkylation of 2-nitroimidazole, followed by an elegant biocatalytic reduction. By utilizing specific Alcohol Dehydrogenases (ADHs), researchers can divergently synthesize either (R)
- or (S) -FMISO with perfect enantiomeric excess[2].
Development of PI3K Inhibitors
In oncology, the phosphatidylinositol 3-kinase (PI3K) pathway is a major target. 1-chloro-3-fluoro-propan-2-one is utilized to synthesize pyrrolidine-1,2-dicarboxamide derivatives that act as selective PI3K α inhibitors. The fluoromethyl ketone moiety is incorporated to optimize the binding affinity within the kinase hinge region while improving the pharmacokinetic profile[5],[6].
Figure 2: Biocatalytic pathway for the enantioselective synthesis of (S)- and (R)-FMISO.
Validated Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoint required to validate success.
Protocol A: Microwave-Assisted Alkylation of 2-Nitroimidazole
Objective: Synthesize the fluoroketone intermediate for FMISO.
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Preparation: Dissolve 2-nitroimidazole (1.0 eq) and 1-chloro-3-fluoro-propan-2-one (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar transition state of the SN2 reaction, significantly accelerating the displacement of the primary chloride[2].
-
-
Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 1.5 eq) to the mixture.
-
Causality: K2CO3 is a mild, heterogeneous base. It is sufficiently basic to deprotonate the imidazole N-H ( pKa≈7 ) but weak enough to prevent unwanted enolization and subsequent aldol condensation of the highly sensitive α -fluoroketone.
-
-
Reaction: Subject the mixture to microwave irradiation at 80 °C for 15 minutes.
-
Causality: Microwave heating provides rapid, homogeneous energy transfer. This bypasses the slow kinetics of conventional heating, which often leads to thermal degradation and polymerization of the haloketone[2].
-
-
Self-Validation Checkpoint (LC-MS): Sample the reaction mixture and analyze via LC-MS.
-
Validation: The protocol is validated when the UV trace shows the complete disappearance of the 2-nitroimidazole peak, and the MS spectra confirm the appearance of the target mass [M+H]+ corresponding to the fluoroketone intermediate. Lack of higher mass adducts confirms that over-alkylation has been successfully avoided.
-
Protocol B: Stereoselective Bioreduction to (S)-FMISO
Objective: Convert the achiral fluoroketone into an enantiopure alcohol.
-
Buffer Preparation: Suspend the fluoroketone intermediate in a 50 mM phosphate buffer (pH 7.0) containing NADP+ and 10% v/v isopropanol.
-
Causality: The phosphate buffer maintains the strict pH optimum required for enzyme stability. Isopropanol acts as a sacrificial co-substrate; it is oxidized to acetone, driving the in situ regeneration of NADPH, which pushes the equilibrium toward the reduced target alcohol.
-
-
Enzyme Addition: Add Alcohol Dehydrogenase from Lactobacillus brevis (LBADH).
-
Causality: Enzymatic reduction is selected over chemical hydrides (e.g., NaBH4 ) because the chiral binding pocket of LBADH strictly dictates facial selectivity during hydride transfer, yielding the (S) -enantiomer. Conversely, using E. coli ADH-A would yield the (R) -enantiomer[2].
-
-
Incubation: Incubate the mixture at 30 °C for 24 hours with gentle orbital shaking (150 rpm).
-
Causality: 30 °C is the thermal optimum for LBADH. Higher temperatures risk irreversible enzyme denaturation, while vigorous magnetic stirring could cause shear-induced protein aggregation.
-
-
Self-Validation Checkpoint (Chiral HPLC): Extract the aqueous layer with ethyl acetate, concentrate, and analyze via Chiral Stationary Phase HPLC.
-
Validation: The system validates itself by comparing the sample's retention time against a racemic standard. Success is defined by a conversion rate of >95% and an enantiomeric excess ( ee ) of >99%.
-
Safety, Handling, and Toxicology
Due to the presence of dual α -halogens, 1-chloro-3-fluoro-propan-2-one is a potent alkylating agent.
-
Toxicity: Studies on halopropanones indicate significant toxicity linked to their alkylating ability. In comparative murine models, the toxicity of halopropanones scales with the leaving group ability of the halogen (Bromo > Fluoro > Chloro in specific esterified derivatives)[4].
-
Handling: The compound must be handled exclusively in a certified fume hood using nitrile or butyl rubber gloves. It is a severe lachrymator and respiratory irritant.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis of the chloride or spontaneous polymerization.
References
-
National Center for Biotechnology Information (PubChem). "1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396". PubChem Database. Available at:[Link]
-
LookChem. "Cas 453-12-3, 1-chloro-3-fluoro-propan-2-one Basic Information and Properties". LookChem Database. Available at:[Link]
-
MDPI. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core". Pharmaceuticals 2022, 15(6), 705. Available at:[Link]
-
PubMed. "3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice". J Med Chem. Available at:[Link]
- Google Patents. "Pyrrolidine-1,2-dicarboxamide derivatives (US8476268B2)". Patent Database.
Sources
- 1. 1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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